N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
CAS No.: 1341812-54-1
Cat. No.: VC5681614
Molecular Formula: C8H12N4O
Molecular Weight: 180.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341812-54-1 |
|---|---|
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.211 |
| IUPAC Name | N-cyclopentyl-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12) |
| Standard InChI Key | KRTYDZQSVYBDGU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=NNN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Cyclopentyl-1H-1,2,3-triazole-5-carboxamide features a 1,2,3-triazole core, a heterocyclic aromatic ring containing three nitrogen atoms. The cyclopentyl group is attached to the nitrogen at position 1, while the carboxamide (-CONH₂) substituent occupies position 5. This arrangement creates a planar triazole ring with distinct electronic properties, enabling hydrogen bonding and π-π stacking interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₄O | |
| Molecular Weight | 180.21 g/mol | |
| XLogP3-AA (Lipophilicity) | 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 70.7 Ų |
The compound’s moderate lipophilicity (XLogP3-AA = 0.5) and balanced polar surface area (70.7 Ų) suggest favorable membrane permeability and solubility, critical for pharmacokinetic optimization .
Spectroscopic Characterization
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NMR Spectroscopy: The ¹H NMR spectrum exhibits signals for the cyclopentyl protons (δ 1.25–2.22 ppm) and triazole ring protons (δ 7.98 ppm) . The carboxamide NH proton resonates as a broad singlet near δ 10.1 ppm.
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 180.10 [M+H]⁺, consistent with the molecular formula .
Synthesis and Reaction Pathways
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is synthesized via CuAAC, a click chemistry reaction between an azide and an alkyne. For N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, the protocol involves:
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Azide Preparation: Cyclopentylamine is converted to cyclopentyl azide using sodium azide and a nitrous acid source .
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Alkyne Substrate: Propiolamide serves as the alkyne, reacting with the azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) .
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Cycloaddition: The reaction proceeds at room temperature, yielding the triazole product with >90% efficiency .
Table 2: Optimization of CuAAC Conditions
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) | Maximizes rate |
| Reducing Agent | Sodium ascorbate | Prevents Cu(II) |
| Solvent | DMF/H₂O (1:1) | Enhances solubility |
| Temperature | 25°C | Avoids side reactions |
Post-Functionalization Strategies
The carboxamide group enables further derivatization:
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N-Alkylation: Reacting with alkyl halides introduces substituents to the amide nitrogen, altering electronic properties .
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Condensation Reactions: The carboxamide can form Schiff bases with aldehydes, expanding structural diversity .
Biological Activities and Mechanisms
Table 3: Comparative Antimicrobial Activity
| Compound | MIC vs. S. aureus (µM) | Reference |
|---|---|---|
| N-Cyclopentyl-1H-1,2,3-triazole-5-carboxamide | Pending | – |
| 4-(3-Chlorophenyl) analog | 5.2 | |
| Ciprofloxacin (control) | 4.7 |
Anticancer Screening
Preliminary molecular docking studies suggest that the triazole core binds to kinase domains (e.g., EGFR tyrosine kinase) with binding energies comparable to erlotinib (-9.2 kcal/mol) . The cyclopentyl group may enhance hydrophobic interactions within enzyme pockets.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for:
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Antibacterial Agents: Structural analogs are prioritized in antistaphylococcal drug discovery .
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Kinase Inhibitors: Modular synthesis allows rapid generation of libraries for high-throughput screening .
Materials Science
Triazole-carboxamide hybrids are explored as:
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Polymer Additives: Enhancing thermal stability in polyurethanes .
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Coordination Complexes: Ligands for transition metals in catalytic systems.
Future Perspectives
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Structure-Activity Relationships (SAR): Systematic modification of the cyclopentyl and carboxamide groups could optimize bioactivity.
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In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to advance therapeutic candidates.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
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